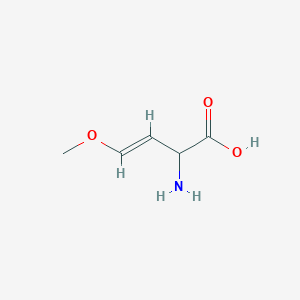

2-Amino-4-methoxy-3-butenoic acid

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C5H9NO3 |

|---|---|

Peso molecular |

131.13 g/mol |

Nombre IUPAC |

(E)-2-amino-4-methoxybut-3-enoic acid |

InChI |

InChI=1S/C5H9NO3/c1-9-3-2-4(6)5(7)8/h2-4H,6H2,1H3,(H,7,8)/b3-2+ |

Clave InChI |

HLOPMQJRUIOMJO-NSCUHMNNSA-N |

SMILES isomérico |

CO/C=C/C(C(=O)O)N |

SMILES canónico |

COC=CC(C(=O)O)N |

Sinónimos |

2-amino-4-methoxy-3-butenoic acid 2-amino-4-methoxy-3-butenoic acid, (E)-isomer L-2-amino-4-methoxy-trans-3-butenoic acid |

Origen del producto |

United States |

Biosynthetic Pathways and Enzymology of 2 Amino 4 Methoxy 3 Butenoic Acid

Unraveling the amb Gene Cluster

The genetic blueprint for AMB synthesis is housed within a five-gene cluster designated ambABCDE. nih.govnih.govasm.org This cluster is organized into two transcriptional units. nih.gov The first unit contains the ambA gene, while the second comprises ambBCDE. nih.gov The coordinated expression of these genes is essential for the production of AMB. asm.org

Table 1: Components of the amb Gene Cluster and Their Functions

| Gene | Encoded Protein | Predicted Function |

|---|---|---|

| ambA | AmbA | Putative LysE-type transmembrane transporter involved in AMB secretion. nih.govresearchgate.net |

| ambB | AmbB | Non-ribosomal peptide synthetase (NRPS). nih.govresearchgate.net |

| ambC | AmbC | Iron(II)/α-ketoglutarate-dependent oxygenase. nih.govresearchgate.net |

| ambD | AmbD | Iron(II)/α-ketoglutarate-dependent oxygenase. nih.govresearchgate.net |

The Central Role of Non-Ribosomal Peptide Synthetases: AmbB and AmbE

At the heart of AMB biosynthesis are two non-ribosomal peptide synthetases (NRPSs), AmbB and AmbE. nih.govresearchgate.net These large, modular enzymes function as an assembly line to construct a peptide precursor to AMB. nih.govnih.gov

AmbB is a single-module NRPS containing an adenylation (A) domain, a thiolation (T) or peptidyl carrier protein (PCP) domain, and a condensation (C) domain. researchgate.netnih.gov The A domain is responsible for selecting and activating a specific amino acid, in this case, L-alanine, by converting it to an aminoacyl adenylate. nih.govfrontiersin.org This activated alanine (B10760859) is then loaded onto the T domain. nih.gov

AmbE is a more complex, two-module NRPS. nih.govresearchgate.net It possesses two A domains, two T domains (T1 and T2), a C domain, a methylation (MT) domain, and a thioesterase (TE) domain. researchgate.net The first A domain of AmbE specifically activates L-glutamate and loads it onto the T1 domain. nih.govnih.gov The second A domain is predicted to be inactive. Instead, the T2 domain of AmbE is loaded with L-alanine, a process that is surprisingly dependent on AmbB, indicating a trans-loading mechanism. nih.govnih.govfrontiersin.org

The condensation domains of these NRPSs are crucial for peptide bond formation, linking the amino acids tethered to the T domains. nih.govnih.gov The C-domain of AmbB, however, does not appear to undergo significant conformational changes during its catalytic cycle. nih.gov

The Modifying Power of Iron(II)/α-Ketoglutarate-Dependent Oxygenases: AmbC and AmbD

The amb gene cluster also encodes two iron(II)/α-ketoglutarate-dependent oxygenases, AmbC and AmbD. nih.govresearchgate.net These enzymes belong to a large superfamily of proteins that catalyze a wide variety of oxidative reactions, including hydroxylations and desaturations. nih.govwikipedia.org They utilize ferrous iron (Fe(II)) and α-ketoglutarate as co-substrates to activate molecular oxygen. nih.gov In the biosynthesis of AMB, AmbC and AmbD are proposed to modify the L-glutamate residue within the tripeptide precursor, a crucial step in forming the final methoxyvinylglycine structure. nih.govasm.org

Exporting the Final Product: The Role of AmbA

Once synthesized, AMB is secreted from the bacterial cell. This process is believed to be mediated by AmbA, the protein encoded by the first gene in the cluster. nih.govresearchgate.net AmbA is predicted to be a LysE-type transmembrane transporter, a family of proteins known for their role in exporting amino acids and their derivatives. nih.govresearchgate.netfrontiersin.org

Assembling the Precursor: A Step-by-Step Elucidation

The biosynthesis of AMB does not occur directly but proceeds through a larger peptide intermediate assembled on the NRPS scaffold. nih.govasm.org

L-Glutamate and L-Alanine: The Fundamental Building Blocks

Through a combination of biochemical assays and mass spectrometry, the specific amino acid precursors for AMB have been identified as L-glutamate and L-alanine. nih.govnih.govfrontiersin.org One molecule of L-glutamate and two molecules of L-alanine are incorporated into the final structure. nih.govnih.gov ATP-pyrophosphate exchange assays confirmed that AmbB specifically activates L-alanine, while similar assays showed that AmbE activates L-glutamate. nih.govfrontiersin.org

The Thiotemplate-Linked Tripeptide Precursor Model

The current model for AMB biosynthesis involves the formation of a thiotemplate-linked tripeptide precursor. nih.govnih.govfrontiersin.org The process begins with the activation and loading of the precursor amino acids onto their respective T domains on AmbB and AmbE. nih.gov

The assembly is thought to proceed as follows:

AmbB activates L-alanine and loads it onto its own T domain. nih.gov

AmbE's first module activates L-glutamate and attaches it to its T1 domain. nih.govnih.gov

In a trans event, AmbB loads a second L-alanine onto the T2 domain of AmbE. nih.govfrontiersin.org

The NRPS machinery then catalyzes the formation of a tripeptide, L-Ala-L-Glu-L-Ala, which remains tethered to the T2 domain of AmbE. nih.govnih.gov

In vitro experiments have shown that in the presence of AmbB and AmbE, a dipeptide (L-Glu-L-Ala) forms on the T1 domain and the full tripeptide (L-Ala-L-Glu-L-Ala) assembles on the T2 domain. nih.gov When AmbC and AmbD are included in the reaction, these peptide intermediates are no longer detected. Instead, a modified tripeptide, L-Ala-AMB-L-Ala, is found attached to the T2 domain. nih.gov This provides strong evidence that the conversion of the glutamate (B1630785) residue into the AMB moiety occurs while it is part of the enzyme-bound tripeptide. nih.gov The final release of AMB is likely accomplished by the thioesterase domain of AmbE, possibly after further processing. researchgate.net

Intermediate Formation and Transformation

The biosynthesis of AMB proceeds through a thiotemplate mechanism involving a tripeptide precursor assembled on the NRPS enzymes. nih.gov This process begins with the specific recognition and activation of precursor amino acids, L-alanine and L-glutamate. The core of the transformation involves the conversion of an L-glutamate residue, flanked by two L-alanine residues, into the final AMB molecule. nih.gov

A critical step in this pathway is the formation of an α,β-dehydroamino acid intermediate. pnas.org Evidence from in vitro reconstitution of the AMB biosynthetic pathway, using deuterium-labeled amino acid precursors, confirms the generation of this transient dehydroamino acid. pnas.org This intermediate is formed from a β-hydroxy amino acid precursor through a dehydration reaction. pnas.org The oxygenases AmbC and AmbD are responsible for modifications of the glutamate precursor. nih.gov While the exact mechanism is still under investigation, it is proposed that these enzymes perform a "cryptic hydroxylation," converting the glutamate side chain into a β-hydroxy derivative, which is the substrate for the subsequent dehydration step. nih.govpnas.org

The entire transformation occurs while the amino acids are covalently tethered as thioesters to the thiolation (T) domains of the NRPS enzymes. nih.gov Mass spectrometry analyses have identified the dipeptide L-Glu-L-Ala attached to the T1 domain of the AmbE enzyme and the full tripeptide L-Ala-L-Glu-L-Ala bound to the T2 domain. nih.gov Upon the inclusion of the modifying enzymes AmbC and AmbD in the assay, these peptide intermediates are processed, leading to the detection of the final L-Ala-AMB-L-Ala tripeptide still attached to the T2 domain, poised for release. nih.gov

Enzymatic Reactions and Mechanistic Insights

The synthesis of AMB is a prime example of the catalytic versatility of NRPS machinery, which employs a modular architecture to assemble and modify peptide products. frontiersin.org The key enzymatic activities involve substrate selection and activation, peptide bond formation, and chemical modification of the peptide backbone.

Substrate Specificity and Aminoacylation Assays

The selection of the correct amino acid building blocks is governed by the adenylation (A) domains of the NRPS enzymes, AmbB and AmbE. nih.govnih.gov The substrate specificity of these domains has been rigorously determined using ATP-PPi exchange assays. nih.gov This classic biochemical technique measures the formation of radiolabeled ATP from ADP and radioactive pyrophosphate (PPi), a reaction that occurs only when the A-domain's cognate amino acid substrate is present. nih.govnih.gov

These assays, in conjunction with direct aminoacylation analysis, have demonstrated the following specificities:

AmbB: The A-domain of AmbB specifically activates L-alanine . nih.gov

AmbE: The A-domain of AmbE activates L-glutamate , which is subsequently loaded onto its first thiolation domain (T1). nih.gov The second thiolation domain (T2) of AmbE is loaded with L-alanine . nih.gov

Interestingly, the loading of L-alanine onto the T2 domain of AmbE is dependent on the presence of AmbB, indicating a trans-loading mechanism where AmbB activates and presents the L-alanine for attachment to the AmbE module. nih.gov

| Enzyme | Relevant Domains | Substrate Specificity | Method of Determination |

|---|---|---|---|

| AmbB | Adenylation (A), Thiolation (T) | L-Alanine | ATP-PPi exchange assay, Aminoacylation assay nih.gov |

| AmbE | Adenylation (A), Thiolation (T1, T2) | L-Glutamate (loaded on T1), L-Alanine (loaded on T2) | ATP-PPi exchange assay, Aminoacylation assay nih.gov |

Dehydrating Condensation (C) Domain Functionality

A key mechanistic feature of the AMB biosynthetic pathway is the function of a specialized condensation (C) domain within the AmbE enzyme. mcgill.canih.gov Bioinformatic and biochemical analyses have identified this as a unique class of C domain (termed CmodAA) that possesses a dual role: it catalyzes not only the standard peptide bond formation but also a dehydration reaction. pnas.orgmcgill.canih.gov

This CmodAA domain is responsible for generating the crucial α,β-dehydroamino acid intermediate. pnas.orgmcgill.ca It is proposed to act on the donor peptide substrate, which contains a β-hydroxy amino acid (the modified glutamate residue), tethered to the upstream T domain. nih.gov The C domain catalyzes the elimination of water from this substrate, creating the double bond of the dehydroamino acid intermediate. pnas.orgmcgill.ca This dehydrating function is central to the biosynthesis of not only AMB but also a variety of other natural products that contain dehydroamino acid motifs. mcgill.canih.gov

Structural Biology of Biosynthetic Enzymes

Understanding the precise mechanism of these enzymes at a molecular level has been greatly advanced by structural biology, particularly X-ray crystallography. nih.gov The crystal structure of the CmodAA domain of AmbE has been solved, providing significant insights into its unique dehydrating function. nih.gov

The structural analysis revealed several key features:

Dimeric Conformation: The AmbE CmodAA domain exhibits an uncommon dimeric arrangement. This conformation is hypothesized to be functionally important, potentially allowing for the transfer of an intermediate between the two protomers during the catalytic cycle. nih.gov

These structural data provide a static snapshot that, combined with biochemical assays, helps to build a comprehensive model of how the enzyme orchestrates the complex transformation of a standard amino acid into a dehydroamino acid intermediate. nih.govnih.gov

| Enzyme/Domain | Structural Information | Key Findings | Significance |

|---|---|---|---|

| AmbE-CmodAA | Crystal Structure Determined | Uncommon dimeric conformation; Identification of key conserved residues for activity. nih.gov | Provides a mechanistic basis for the dual condensation/dehydration function and suggests a model involving protomer interaction. nih.gov |

Biological Activities and Molecular Mechanisms of Action

Antimetabolite Properties and Interactions with Metabolic Pathways

As an antimetabolite, 2-amino-4-methoxy-3-butenoic acid is structurally similar to natural metabolites, which allows it to interfere with or block normal metabolic pathways. ebi.ac.uk This interference is the basis of its toxicity. For instance, it is a toxic antimetabolite for the amoeba Acanthamoeba castellanii, where it inhibits growth and induces encystment. ebi.ac.uk Its production by pathogenic P. aeruginosa strains has been confirmed to inhibit the growth of E. coli K-12, an effect that can be reversed by the addition of methionine, highlighting its role in disrupting amino acid metabolism. arvojournals.org

The compound's inhibitory effects on specific enzymes have direct consequences on major metabolic routes. By inhibiting aspartate aminotransferase, it almost completely blocks glucose synthesis (gluconeogenesis) from lactate (B86563) in rat hepatocytes. nih.gov Furthermore, the cis-isomer of the compound has been identified as a potent inhibitor of the enzymatic synthesis of S-Adenosylmethionine, a critical molecule involved in numerous metabolic reactions. nih.gov

Mechanism-Based Enzyme Inhibition Studies

This compound is a classic example of a mechanism-based enzyme inhibitor, often referred to as a "suicide substrate." nih.govnih.gov This mode of action involves the inhibitor acting as a substrate for its target enzyme. ebi.ac.uknih.gov The enzyme processes the inhibitor, converting it into a highly reactive intermediate molecule. ebi.ac.uknih.gov This reactive intermediate then forms a covalent bond with a residue in the enzyme's active site, leading to irreversible inactivation. ebi.ac.uknih.gov

Inhibition of Pyridoxal (B1214274) Phosphate-Dependent Enzymes

A primary group of enzymes targeted by this compound are those dependent on pyridoxal phosphate (B84403) (PLP), a derivative of vitamin B6. nih.govnih.gov PLP-dependent enzymes are crucial for amino acid metabolism and typically feature the PLP cofactor forming a Schiff base (an internal aldimine) with the amino group of a lysine (B10760008) residue in the enzyme's active site. mdpi.commdpi.com The inhibitor mimics a natural amino acid substrate and binds to the active site, initiating its own inactivation sequence. nih.gov

The compound is a potent and well-studied irreversible inhibitor of aspartate aminotransferase (AAT). ebi.ac.uknih.gov The mechanism of inhibition begins with the formation of a Schiff base between the inhibitor and the enzyme's PLP cofactor. nih.gov This is followed by the cleavage of a proton from the alpha-carbon of the inhibitor and an isomerization of the aldimine. nih.gov This sequence of events generates a highly reactive Michael acceptor, which then alkylates a nucleophilic residue within the active site, permanently inactivating the enzyme. nih.gov

Studies using intact rat hepatocytes demonstrated high selectivity and potency. Preincubation with 400 µM of L-2-amino-4-methoxy-trans-3-butenoic acid resulted in a 90-95% inactivation of aspartate aminotransferase. nih.gov This inhibition was observed for both cytosolic and mitochondrial forms of the enzyme. nih.gov

This compound is classified as an inhibitor of tryptophan synthase (EC 4.2.1.20). nih.govebi.ac.uk Tryptophan synthase is another PLP-dependent enzyme, responsible for catalyzing the final step in tryptophan biosynthesis, a critical pathway in bacteria, fungi, and plants. mdpi.com

Research has shown that the compound inhibits glycine (B1666218) hydroxymethyltransferase (also known as serine hydroxymethyltransferase). nih.govebi.ac.uknih.gov In studies using cytosolic extracts from Walker carcinoma, the inhibition was found to be non-competitive with respect to the substrate L-serine. nih.gov The kinetics of the inactivation suggest that it functions as an irreversible substrate analogue. ebi.ac.uknih.gov Interestingly, incubation of Walker cells with the inhibitor led to an increase in the biosynthesis of the serine hydroxymethyltransferase enzyme. nih.gov

In contrast to its potent effect on AAT, this compound is a much weaker inhibitor of alanine (B10760859) aminotransferase (ALT). nih.gov In comparative studies with rat hepatocytes, a concentration of 400 µM that caused 90-95% inactivation of AAT resulted in only a 15-30% loss of ALT activity. nih.gov This demonstrates a significant degree of selectivity for AAT over ALT.

Data Tables

Table 1: Selective Inhibition of Aminotransferases in Rat Hepatocytes

| Enzyme | Inhibitor Concentration | % Inactivation | Reference |

| Aspartate Aminotransferase (AAT) | 400 µM | 90-95% | nih.gov |

| Alanine Aminotransferase (ALT) | 400 µM | 15-30% | nih.gov |

Table 2: Summary of Enzyme Inhibition by this compound

| Enzyme Target | Type of Inhibition | Key Findings | References |

| Aspartate Aminotransferase (AAT) | Irreversible, Mechanism-Based | Forms a reactive Michael acceptor that alkylates the active site. Highly potent and selective. | nih.govnih.gov |

| Tryptophan Synthase | Inhibitor | Classified as an inhibitor of this PLP-dependent enzyme. | nih.govebi.ac.uk |

| Glycine Hydroxymethyltransferase | Irreversible Substrate Analogue | Non-competitive with respect to L-serine. | ebi.ac.uknih.gov |

| Alanine Aminotransferase (ALT) | Weak Inhibitor | Significantly less sensitive to inhibition compared to AAT. | nih.gov |

Inhibition of Methionine Adenosyltransferase

L-2-Amino-4-methoxy-cis-but-3-enoic acid, a stereoisomer of the compound, has been identified as a potent inhibitor of methionine adenosyltransferase (MAT). nih.gov This enzyme is crucial for the synthesis of S-adenosylmethionine (SAM), a universal methyl group donor essential for numerous cellular processes. nih.gov The inhibition of MAT disrupts the biosynthesis of SAM, which can function as a methionine antimetabolite. frontiersin.orgnih.gov This interference with a key metabolic pathway underscores one of the fundamental mechanisms of the compound's biological activity. frontiersin.org

Irreversible Inactivation Mechanisms via Reactive Intermediates

The trans-isomer of the compound, L-2-amino-4-methoxy-trans-3-butenoic acid, demonstrates irreversible inhibition of certain enzymes through a mechanism involving highly reactive intermediates. ebi.ac.uk It acts as an irreversible substrate analogue, particularly for pyridoxal phosphate-dependent enzymes like aspartate aminotransferase. ebi.ac.uk

The inactivation process unfolds as follows:

The inhibitor, acting as a substrate, binds to the enzyme's active site. ebi.ac.uk

The enzyme's catalytic machinery processes the inhibitor. ebi.ac.uk

This conversion generates a highly reactive intermediate species. ebi.ac.uk

The reactive intermediate then forms a covalent bond with a residue in the active site, leading to the irreversible inactivation of the enzyme. ebi.ac.uk

This mechanism highlights the compound's ability to act as a "suicide substrate," where the enzyme's own activity leads to its permanent deactivation. ebi.ac.uk

Inter-species Biological Interactions

The compound exhibits significant biological activity across different species, affecting both prokaryotic and eukaryotic systems. It is recognized as a potent antibiotic and toxin produced by Pseudomonas aeruginosa. asm.org

Growth Inhibition in Prokaryotic Systems

This compound has been shown to inhibit the growth of a range of bacteria. It was originally isolated as a growth inhibitor of Bacillus subtilis and Escherichia coli. frontiersin.org The growth inhibition of E. coli K12 by a keratitis-associated P. aeruginosa strain was found to be reversible by the addition of methionine to the growth medium. arvojournals.org

The compound also demonstrates strong inhibitory action against Erwinia amylovora, the bacterium responsible for the fire blight disease in orchard crops. nih.gov Notably, it was active against a 4-formylaminooxyvinylglycine-resistant isolate of E. amylovora, suggesting a potentially different or not entirely overlapping molecular target compared to other oxyvinylglycines. nih.gov Furthermore, it has been reported to inhibit the growth of the pathogen Staphylococcus aureus. frontiersin.org

Table 1: Growth Inhibition of Prokaryotic Systems by this compound

| Prokaryotic Species | Effect | Reference |

|---|---|---|

| Bacillus subtilis | Growth inhibition | frontiersin.orgasm.org |

| Escherichia coli | Reversible growth inhibition | frontiersin.orgasm.orgarvojournals.org |

| Erwinia amylovora | Strong growth inhibition | frontiersin.orgnih.gov |

| Staphylococcus aureus | Growth inhibition | frontiersin.org |

Effects on Eukaryotic Systems

The biological impact of this compound extends to eukaryotic organisms, including protozoa and plants. nih.govnih.gov

In the amoeba Acanthamoeba castellanii, the compound has been shown to inhibit growth in a dose-dependent manner when tested in a rich medium. nih.govebi.ac.uk In salt buffer, concentrations of 0.5 mM or higher were found to induce amoebal encystment, a stress response where the amoeba forms a dormant, protective cyst. nih.govebi.ac.uk

Regarding its effects on plants, culture filtrates from a P. aeruginosa strain that overproduces the compound were observed to weakly interfere with the seed germination of the grassy weed Poa annua. nih.gov Similarly, when the biosynthetic genes for the compound were expressed in the biocontrol strain Pseudomonas fluorescens CHA0, it gained the ability to weakly interfere with the germination of several graminaceous seeds. nih.gov

Table 2: Effects on Eukaryotic Systems

| Eukaryotic System | Effect | Concentration | Reference |

|---|---|---|---|

| Acanthamoeba castellanii | Growth inhibition (rich medium) | Dose-dependent | nih.govebi.ac.uk |

| Acanthamoeba castellanii | Encystment (salt buffer) | ≥ 0.5 mM | nih.govebi.ac.uk |

| Plant Seed Germination (Poa annua) | Weak interference | Not specified | nih.gov |

Role as a Virulence Factor in Pathogenic Microorganisms

The role of this compound as a virulence factor for its producer, Pseudomonas aeruginosa, has been a subject of investigation with nuanced findings. nih.govfrontiersin.orgarvojournals.org As a toxin, it has the potential to contribute to the bacterium's pathogenicity. nih.gov

However, other research points to a more significant role. A study assessing a keratitis-associated P. aeruginosa strain that produces the compound found it to be highly virulent compared to a mutant strain unable to produce it and other non-virulent strains. arvojournals.org This suggests that the ability to produce the compound could be a key factor in the high virulence of this particular strain. arvojournals.org

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches

The construction of the 2-Amino-4-methoxy-3-butenoic acid backbone has been approached through various synthetic strategies. These methods often focus on efficiently forming the key vinyl ether linkage and introducing the amino group with the desired stereochemistry.

The biological activity of this compound is highly dependent on its stereochemistry, making the stereoselective synthesis of its enantiomers a critical goal. A notable synthesis of L-2-amino-4-methoxy-trans-but-3-enoic acid, the naturally occurring enantiomer, has been reported. acs.org This approach utilizes L-vinylglycine as a chiral starting material. orgsyn.orgrsc.org The synthesis involves the protection of the amino and carboxyl groups of L-vinylglycine, followed by a series of reactions to introduce the methoxyvinyl group. acs.org

An improved synthesis for the related L-cis-isomer has also been developed using an electrophilic glycinate (B8599266) synthon, highlighting the versatility of synthetic approaches to access different isomers. acs.org The choice of starting material and reaction sequence is crucial for controlling the configuration at the α-carbon and the geometry of the double bond.

Table 1: Selected Stereoselective Synthesis Approaches

| Target Compound | Key Starting Material | General Strategy | Reference |

|---|---|---|---|

| L-2-amino-4-methoxy-trans-but-3-enoic acid | L-Vinylglycine | Utilization of a chiral pool starting material to establish stereochemistry. | acs.org |

| L-2-amino-4-methoxy-cis-but-3-enoic acid | Electrophilic glycinate synthon | Improved synthesis using a versatile building block. | acs.org |

General and convenient methods for synthesizing (E)-4-Alkoxy-2-amino-3-butenoic acid derivatives have been established, providing access to a broader class of compounds beyond the methoxy (B1213986) analog. acs.orgoup.com One effective two-step method begins with 3-alkoxy-1-isocyanopropenes. oup.com These intermediates are treated with a strong base like lithium diisopropylamide (LDA) to generate a lithiated species. This species then reacts with alkyl chlorocarbonates to yield 4-alkoxy-2-isocyano-3-butenoates. The final step involves a mild acidic workup, which converts the isocyano group to a formylamino group, yielding the desired (E)-4-alkoxy-2-formylamino-3-butenoic acid esters. oup.com This method is advantageous due to its operational simplicity and the accessibility of the starting materials.

Modification and Analog Design

The modification of the this compound structure is a key strategy for developing new biological probes and compounds with tailored properties. This involves altering the side chains and introducing specific functional groups.

The synthesis of analogs with different alkoxy side chains allows for the exploration of structure-activity relationships. A prominent example is the synthesis of DL-2-amino-4-(2-aminoethoxy)-trans-but-3-enoic acid, also known as L-α-(2-Aminoethoxyvinyl)glycine or AVG. acs.orgsigmaaldrich.com The synthesis of this analog demonstrates that the vinyl ether portion of the molecule can be varied to include more complex functional groups. acs.org The synthesis of such analogs often follows similar principles to the total synthesis of the parent compound, but utilizes different alcohol precursors to form the ether linkage.

The introduction of fluoroalkoxy groups is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding interactions. While this approach is theoretically applicable to the 2-amino-3-butenoic acid scaffold for the creation of novel biological probes, specific published syntheses for fluoroalkoxy derivatives of this compound are not widely documented in the surveyed literature. The synthesis would likely require specialized fluorinated building blocks.

The efficient synthesis of the target compounds relies heavily on the preparation of key functionalized intermediates.

3-Alkoxy-1-isocyanopropenes : These are crucial starting materials for a convenient two-step synthesis of 4-alkoxy-2-amino-3-butenoic acid derivatives. oup.com

Vinylglycine : Both L- and D-vinylglycine are valuable chiral pool starting materials. orgsyn.org A three-step synthesis of vinylglycine from the readily available but-3-enenitrile has been developed, providing an accessible route to this important precursor. rsc.org

Protected Vinylglycine Derivatives : Intermediates such as N-(benzyloxycarbonyl)-l-vinylglycine methyl ester are used to protect the reactive amino and acid groups during subsequent synthetic transformations. orgsyn.org

Table 2: Key Functionalized Intermediates and Their Roles

| Intermediate | Role in Synthesis | Reference |

|---|---|---|

| 3-Alkoxy-1-isocyanopropene | Starting material for the synthesis of (E)-4-alkoxy-2-amino-3-butenoic acid derivatives. | oup.com |

| L-Vinylglycine | Chiral precursor for the stereoselective synthesis of the L-enantiomer. | acs.orgorgsyn.org |

| But-3-enenitrile | Readily available starting material for the synthesis of vinylglycine. | rsc.org |

Reactivity Studies Relevant to Synthetic Applications

The chemical reactivity of this compound is largely dictated by the interplay of its three key functional groups: the amine, the carboxylic acid, and the α,β-unsaturated system. The vinyl ether moiety, specifically the methoxy group attached to the double bond, significantly influences the electronic properties of the molecule. The conjugation of the carbon-carbon double bond with the carbonyl group of the carboxylic acid creates an electrophilic center at the β-carbon, making it susceptible to nucleophilic attack. This electronic delocalization is a defining feature of α,β-unsaturated carbonyl compounds. libretexts.org

Resonance structures illustrate that the β-carbon bears a partial positive charge, rendering it a prime target for nucleophiles in what is known as a conjugate or 1,4-addition. libretexts.orgmasterorganicchemistry.com The reactivity of this compound is therefore characterized by pathways that target this unsaturated system, alongside reactions typical of amino acids, such as those involving the amino and carboxyl groups.

Conjugate Addition Reactions

Conjugate addition, also known as Michael addition, is a fundamental reaction for α,β-unsaturated carbonyl compounds like this compound. masterorganicchemistry.com In this process, a nucleophile attacks the electron-deficient β-carbon of the carbon-carbon double bond. libretexts.org This contrasts with direct addition (or 1,2-addition), where the nucleophile would attack the carbonyl carbon. For many nucleophiles, especially softer ones, the 1,4-addition pathway is thermodynamically favored because it preserves the stable carbonyl group. libretexts.orgmasterorganicchemistry.com

The general mechanism proceeds in three steps:

Nucleophilic Attack: The nucleophile adds to the β-carbon. libretexts.org

Proton Transfer: The resulting enolate intermediate is protonated. libretexts.org

Tautomerization: The enol form tautomerizes to the more stable keto form, although in the case of this compound, the final structure will depend on the specific nucleophile and reaction conditions. libretexts.org

A variety of nucleophiles are capable of participating in conjugate addition reactions with α,β-unsaturated systems. The choice of nucleophile is critical and determines the outcome of the reaction.

Table 1: Potential Nucleophiles for Conjugate Addition

| Nucleophile Class | Specific Examples | Expected Reactivity |

|---|---|---|

| Amines | Primary and secondary amines | Tend to undergo 1,4-addition with α,β-unsaturated carbonyls. libretexts.org |

| Thiols | Thiolates (RS⁻) | Act as soft nucleophiles, strongly favoring 1,4-addition. masterorganicchemistry.com |

| Organocuprates | Gilman reagents (R₂CuLi) | Classic reagents for delivering alkyl or aryl groups via 1,4-addition. masterorganicchemistry.com |

| Enolates | Malonic esters, acetoacetic esters | Stabilized carbanions that are excellent Michael donors. masterorganicchemistry.com |

| Water & Alcohols | H₂O, ROH | Can act as weak nucleophiles, often requiring acid or base catalysis. libretexts.org |

The application of these reactions to this compound allows for the introduction of diverse substituents at the β-position, providing a powerful tool for creating novel amino acid derivatives. For instance, reaction with a Gilman reagent could introduce a new alkyl chain, while reaction with an amine would lead to a diamino acid derivative.

Epoxidation and Decarboxylation Pathways

The carbon-carbon double bond in this compound is also a site for electrophilic addition, most notably epoxidation. Epoxidation involves the conversion of the alkene into an epoxide (an oxirane ring) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents.

The resulting epoxide would be a highly reactive intermediate, 2-amino-3-(methoxy(oxiran-2-yl))propanoic acid. Epoxides are valuable synthetic intermediates because they can be opened by a wide range of nucleophiles under either acidic or basic conditions, leading to the formation of various substituted amino acids with new functional groups at the original β- and γ-positions.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another potential transformation. For β,γ-unsaturated acids like this compound, decarboxylation can sometimes be induced under thermal or specific catalytic conditions. However, the stability of the molecule means that harsh conditions might be required, which could lead to side reactions. In biological systems, the biosynthesis of the related compound L-2-amino-4-methoxy-trans-3-butenoic acid (AMB) involves complex enzymatic steps on a tripeptide precursor, including oxidations by iron(II)/α-ketoglutarate-dependent oxygenases, rather than a simple decarboxylation of a free amino acid. nih.gov

Table 2: Potential Transformations via Epoxidation and Decarboxylation

| Reaction Pathway | Reagents/Conditions | Intermediate/Product | Synthetic Utility |

|---|---|---|---|

| Epoxidation | Peroxy acids (e.g., m-CPBA) | 2-amino-3-(methoxy(oxiran-2-yl))propanoic acid | Creates a reactive epoxide ring for subsequent nucleophilic ring-opening reactions. |

| Epoxide Ring-Opening | Nucleophiles (e.g., H₂O, ROH, RNH₂) | Di-functionalized amino acid derivatives | Access to a wide range of complex amino acids with vicinal functionalization. |

| Decarboxylation | Heat, specific catalysts | Potentially leads to 3-methoxy-1-propen-1-amine | May require harsh conditions; often more complex than direct removal of CO₂. |

These reactivity pathways highlight the synthetic versatility of this compound as a scaffold for generating more complex and functionally diverse molecules.

Analytical Methodologies for Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the chemical structure and purity of AMB and its derivatives.

Mass Spectrometry-Based Analysis of Intermediates and Products

Mass spectrometry (MS) is a cornerstone technique in the study of AMB, particularly for identifying intermediates in its biosynthetic pathway and characterizing the final product. researchgate.net In the context of its production by non-ribosomal peptide synthetases (NRPS), MS is used to analyze enzyme-bound substrates and pathway intermediates. researchgate.net For instance, liquid chromatography coupled with mass spectrometry (LC/MS) has been employed to analyze intracellular metabolites, including AMB. google.com This often involves reversed-phase chromatography to separate the compounds before they are introduced into the mass spectrometer for detection and identification. google.com

High-resolution mass spectrometry provides precise mass measurements, which aids in determining the elemental composition of the molecule and its fragments. This has been crucial in confirming the identity of AMB and its biosynthetic precursors. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information, which is invaluable for distinguishing between isomers and confirming the connectivity of atoms within the molecule.

Biochemical Assays for Enzyme Activity and Inhibition

Biochemical assays are critical for understanding the biological activity of AMB, particularly its role as an enzyme inhibitor.

ATP-PPi Exchange Assays

ATP-PPi exchange assays are instrumental in studying the activity of the adenylation (A) domains of the non-ribosomal peptide synthetases (NRPS) involved in AMB biosynthesis. researchgate.net These assays measure the amino acid-dependent exchange of pyrophosphate (PPi) into ATP, which is the first step in the activation of an amino acid by an A domain. researchgate.net By incubating the enzyme with a specific amino acid and radiolabeled pyrophosphate ([³²P]PPi), the formation of radiolabeled ATP can be quantified to determine the substrate specificity and kinetic parameters of the A domain. researchgate.net For example, these assays have been used to identify L-alanine as the preferred substrate for the AmbB enzyme, a key component in the AMB biosynthetic pathway. researchgate.net

Aminoacylation Assays

Aminoacylation assays, also known as loading assays, are used to directly measure the attachment of an amino acid to the thiolation (T) domain (or peptidyl carrier protein, PCP) of an NRPS. researchgate.net This is typically achieved by incubating the NRPS enzyme with a radiolabeled amino acid (e.g., ¹⁴C-L-Ala). researchgate.net The protein is then precipitated, and the amount of radioactivity incorporated is measured to determine the extent of aminoacylation. researchgate.net These assays have been vital in demonstrating the loading of specific amino acids onto the T domains of the AmbB and AmbE synthetases, providing direct evidence for the sequence of events in the assembly of the peptide precursor to AMB. researchgate.net

Growth Inhibition Assays in Microbial Models

Growth inhibition assays are a fundamental method for assessing the antimicrobial properties of AMB. These assays typically involve exposing a target microorganism, such as the fire blight pathogen Erwinia amylovora, to varying concentrations of AMB and monitoring the inhibition of its growth. nih.gov The results of these assays, often reported as the minimum inhibitory concentration (MIC), provide a quantitative measure of the compound's potency. Such studies have demonstrated that AMB exhibits strong inhibitory effects on the growth of certain bacteria. nih.gov These assays are crucial for screening for antimicrobial activity and for understanding the potential applications of AMB. google.comgoogleapis.com

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the isolation of AMB from natural sources or synthetic reactions and for assessing its purity.

High-performance liquid chromatography (HPLC) is a widely used method for both the purification and analytical assessment of AMB. google.comresearchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common approach. google.comgoogle.com By carefully selecting the column and the mobile phase gradient, it is possible to achieve excellent separation of AMB from other components in a mixture. google.com For instance, a reversed-phase Atlantis® T3 column with a binary solvent system of water and acetonitrile, both containing formic acid and heptafluorobutyric acid, has been used for the chromatographic separation of intracellular metabolites including AMB. google.com The purity of the isolated compound can be verified by the presence of a single, sharp peak in the chromatogram.

Novel Chemical Capture Methods for Biosynthetic Intermediates

The elucidation of biosynthetic pathways for natural products like L-2-amino-4-methoxy-trans-3-butenoic acid often hinges on the detection and characterization of transient and unstable intermediates. Traditional analytical approaches can be limited in their ability to capture these fleeting molecular species. Consequently, novel chemical capture methods have become indispensable tools for researchers. These strategies are designed to trap and stabilize biosynthetic intermediates, allowing for their detailed structural and functional analysis. This section explores such advanced methodologies, with a focus on their application to the study of the biosynthesis of L-2-amino-4-methoxy-trans-3-butenoic acid and related non-ribosomal peptide synthesis pathways.

One of the primary challenges in studying the biosynthesis of L-2-amino-4-methoxy-trans-3-butenoic acid is the transient nature of the peptide intermediates that are covalently bound to the non-ribosomal peptide synthetase (NRPS) machinery. These intermediates are attached to the thiolation (T) domains of the AmbB and AmbE enzymes. To overcome this, researchers have adapted and developed innovative capture techniques to isolate and analyze these enzyme-bound species.

A powerful strategy for isolating intermediates in complex biosynthetic pathways is the enzyme-trap approach . This method has been successfully employed in studying the biosynthesis of cobalamin (vitamin B12) and provides a blueprint for its application in the context of L-2-amino-4-methoxy-trans-3-butenoic acid. The core principle of the enzyme-trap method is to use a modified, often affinity-tagged, terminal enzyme in the pathway to capture the enzyme-intermediate complexes. By immobilizing the tagged enzyme, the entire complex, along with the bound intermediate, can be isolated from the cellular milieu for subsequent analysis by techniques such as mass spectrometry.

In the biosynthesis of L-2-amino-4-methoxy-trans-3-butenoic acid, the NRPS enzymes AmbB and AmbE are central to the assembly of the precursor tripeptide. By engineering a version of the final processing enzyme in the pathway with an affinity tag (e.g., a His-tag), it is conceivable that the entire NRPS complex with its bound intermediates could be captured. This would allow for the direct observation of the sequential addition of L-alanine and L-glutamate residues and their subsequent modifications.

Another significant approach involves the use of mechanism-based inhibitors or reactive substrate analogs . These molecules are designed to mimic the natural substrates of the biosynthetic enzymes. Once in the active site, the enzyme processes the analog, inadvertently converting it into a reactive species that forms a stable, covalent bond with the enzyme. This effectively traps the enzyme in a state that is representative of an intermediate-bound complex.

For L-2-amino-4-methoxy-trans-3-butenoic acid, which is itself a mechanism-based inhibitor of enzymes like aspartate aminotransferase, this principle is particularly relevant. nih.gov The toxin works by being converted into a highly reactive intermediate within the enzyme's active site, which then chemically modifies a residue at the active site, leading to irreversible inactivation. nih.gov This same concept can be applied to the biosynthetic enzymes themselves. By designing substrate analogs that can be loaded onto the NRPS but then react with the enzyme or a neighboring domain, researchers can trap and identify the intermediates of the biosynthetic assembly line.

The table below summarizes key aspects of these novel chemical capture methods and their potential application to the biosynthesis of L-2-amino-4-methoxy-trans-3-butenoic acid.

| Capture Method | Principle | Application to 2-Amino-4-methoxy-3-butenoic acid Biosynthesis | Key Enzymes Involved | Potential Intermediates to be Captured |

| Enzyme-Trap Approach | Use of an affinity-tagged terminal enzyme to isolate the entire enzyme-intermediate complex. | A His-tagged version of a downstream processing enzyme could be used to pull down the AmbB-AmbE NRPS complex with its bound peptide intermediates. | AmbB, AmbE, and potentially AmbC/AmbD | L-Ala-L-Glu dipeptide, L-Ala-L-Glu-L-Ala tripeptide |

| Mechanism-Based Inhibitors | Substrate analogs that are converted by the enzyme into a reactive species, forming a covalent bond with the enzyme. | Design of modified amino acid substrates (e.g., with photoreactive groups) that can be loaded onto the NRPS and then activated to crosslink to the enzyme. | AmbB, AmbE | Enzyme-bound aminoacyl or peptidyl intermediates |

The insights gained from these novel chemical capture methods are crucial for a complete understanding of the biosynthetic pathway of L-2-amino-4-methoxy-trans-3-butenoic acid. By providing a means to isolate and characterize the transient intermediates, these techniques allow for a detailed dissection of the catalytic mechanisms of the biosynthetic enzymes and the precise sequence of events that lead to the formation of this potent natural product.

Structure Activity Relationship Sar Studies and Molecular Design

Correlating Structural Features with Enzymatic Inhibition Profiles

The spatial arrangement of atoms and the nature of chemical groups within 2-Amino-4-methoxy-3-butenoic acid are critical determinants of its inhibitory effects on various enzymes. A prime example is its interaction with S-adenosylmethionine (AdoMet) synthetase, a key enzyme in cellular metabolism.

The cis-isomer of the L-enantiomer, L-2-amino-4-methoxy-cis-but-3-enoic acid (L-cisAMB), has been identified as a potent inhibitor of AdoMet synthetase. nih.govnih.gov This inhibition is competitive with respect to L-methionine, the natural substrate of the enzyme. The structural similarity of L-cisAMB to L-methionine allows it to bind to the active site of the enzyme, thereby blocking the synthesis of S-adenosylmethionine.

Further SAR studies have been conducted by modifying the methoxy (B1213986) group. An analog, L-2-amino-4-methylthio-cis-but-3-enoic acid (L-cisAMTB), where the methoxy group is replaced by a methylthio group, has also been shown to be a competitive inhibitor of AdoMet synthetase. nih.gov However, kinetic studies revealed that L-cisAMTB is slightly less inhibitory than L-cisAMB. nih.gov This suggests that the oxygen atom of the methoxy group in L-cisAMB may play a role in its potent inhibitory activity, possibly through hydrogen bonding or other electrostatic interactions within the enzyme's active site.

The trans-isomer, L-2-amino-4-methoxy-trans-3-butenoic acid (L-transAMB), exhibits a broader range of inhibitory activities. It is known to be a toxin and an antimetabolite, and has been shown to inhibit several classes of enzymes, including transaminases, tryptophan synthase, acyltransferases, and glycine (B1666218) hydroxymethyltransferase. nih.gov The different inhibitory profiles of the cis and trans isomers underscore the importance of the double bond geometry in determining the compound's interaction with various enzyme targets.

| Compound | Target Enzyme | Inhibition Type | Inhibitory Constant (Ki) |

|---|---|---|---|

| L-2-amino-4-methoxy-cis-but-3-enoic acid (L-cisAMB) | S-adenosylmethionine (AdoMet) synthetase | Competitive | Data not available |

| L-2-amino-4-methylthio-cis-but-3-enoic acid (L-cisAMTB) | AdoMet synthetase isozyme I | Competitive | 21 µM nih.gov |

| AdoMet synthetase isozyme II | Competitive | 5.7 µM nih.gov | |

| L-2-amino-4-methoxy-trans-but-3-enoic acid (L-transAMB) | Inhibitor of transaminases, tryptophan synthase, acyltransferases, and glycine hydroxymethyltransferase nih.gov |

Stereochemical Influence on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological efficacy of this compound. The orientation of functional groups in space dictates how the molecule fits into the active site of an enzyme, influencing its binding affinity and inhibitory potency.

The most striking example of stereochemical influence is the difference in biological activity between the cis and trans isomers of L-2-amino-4-methoxy-3-butenoic acid. As previously mentioned, the cis-isomer is a potent and specific inhibitor of AdoMet synthetase, while the trans-isomer has a broader spectrum of activity. This difference arises from the distinct shapes of the two molecules. The geometry of the double bond in the cis-isomer likely positions the methoxy and amino acid functionalities in an optimal orientation for binding to the active site of AdoMet synthetase. Conversely, the linear arrangement of the double bond in the trans-isomer may allow it to interact with the active sites of a wider range of enzymes.

While direct comparative studies on the D- and L-enantiomers of this compound are not extensively documented in the reviewed literature, it is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers. It is highly probable that the L-enantiomer is the more active form, as is common for amino acid analogs, due to the stereospecificity of the target enzymes.

The importance of stereochemistry is a recurring theme in the study of enzyme inhibitors and highlights the necessity of considering the three-dimensional structure of both the inhibitor and the target enzyme in drug design.

Design Principles for Analogues with Modulated Biological Activity

The understanding of the structure-activity relationships of this compound provides a rational basis for the design of new analogues with altered or improved biological activities. The primary goal in designing such analogues is often to enhance potency, increase selectivity for a specific enzyme, or to probe the molecular interactions within the enzyme's active site.

One successful application of these design principles is the development of L-2-amino-4-methylthio-cis-but-3-enoic acid (L-cisAMTB). nih.gov The design of this analogue was based on the structure of the potent AdoMet synthetase inhibitor, L-cisAMB. By replacing the methoxy group with a methylthio group, researchers aimed to investigate the role of the heteroatom at this position in enzyme binding. The finding that L-cisAMTB is a slightly less potent inhibitor than L-cisAMB provided valuable information about the electronic and steric requirements of the enzyme's active site. nih.gov This iterative process of designing, synthesizing, and testing analogues is a cornerstone of medicinal chemistry.

Further modifications to the this compound scaffold could involve:

Alteration of the substituent at the 4-position: Replacing the methoxy group with other alkoxy, alkylthio, or even halogen groups could modulate the electronic and steric properties of the molecule, potentially leading to changes in binding affinity and selectivity.

Introduction of conformational constraints: Incorporating the butenoic acid chain into a ring system could lock the molecule into a specific conformation, which might enhance its binding to a particular enzyme by reducing the entropic penalty of binding.

These design principles, guided by the foundational knowledge of the SAR of this compound, pave the way for the development of novel and more effective enzyme inhibitors for therapeutic or research purposes.

Ecological and Environmental Significance

Role as a Natural Product in Microbial Competition and Communication

As a natural product, 2-Amino-4-methoxy-3-butenoic acid functions as a key player in the complex interactions between microorganisms. Its primary role is in microbial competition, where it acts as an antimetabolite, inhibiting the growth of a range of prokaryotic and eukaryotic organisms. ebi.ac.uk This antagonistic capability provides a competitive advantage to the producing organism. acs.org AMB is known to be toxic to various bacteria and has been shown to inhibit the growth of organisms such as Bacillus spp. and Escherichia coli. acs.org

The compound is a member of the oxyvinylglycine family, which are known inhibitors of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. frontiersin.org By targeting these essential enzymes, AMB can disrupt multiple metabolic pathways in susceptible organisms. acs.org For instance, research has demonstrated its ability to inhibit the growth of Erwinia amylovora, the bacterium responsible for fire blight in orchard crops. nih.gov

While direct evidence of AMB acting as a signaling molecule in microbial communication pathways like quorum sensing is not established, its production is an integral part of the chemical arsenal (B13267) used by some bacteria to interact with their environment and other microbes. This form of "negative communication" through antagonism is a fundamental aspect of microbial ecology. Interestingly, the biosynthetic gene cluster responsible for AMB production, the amb cluster, was initially considered for its potential role in producing the quorum-sensing signal molecule 2-(2-hydroxyphenyl)-thiazole-4-carbaldehyde (IQS), though this remains a subject of scientific discussion. nih.gov

Production by Specific Microorganisms (e.g., Pseudomonas aeruginosa) in Various Environments

L-2-amino-4-methoxy-trans-3-butenoic acid is notably produced by the Gram-negative bacterium Pseudomonas aeruginosa. acs.orgnih.gov This opportunistic pathogen is ubiquitous, thriving in diverse environments such as soil, aquatic ecosystems, and clinical settings. acs.org The ability of P. aeruginosa to produce AMB contributes to its success as both a competitor in its natural habitats and as a pathogen. acs.org

The biosynthesis of AMB in P. aeruginosa is a complex process involving a five-gene cluster (ambA, ambB, ambC, ambD, and ambE). ebi.ac.uk This cluster encodes for enzymes including non-ribosomal peptide synthetases (NRPSs), which assemble a tripeptide precursor from glutamate (B1630785) and two alanine (B10760859) residues. ebi.ac.uknih.gov This precursor then undergoes modifications to yield the final AMB molecule. nih.gov

P. aeruginosa strains isolated from various environments have been shown to produce AMB. For example, a strain isolated from a corneal infection demonstrated the ability to produce this toxin, suggesting a potential role in the pathogenesis of pseudomonal keratitis. arvojournals.org The production of AMB by P. aeruginosa has also been observed in laboratory cultures, with concentrations varying depending on the strain and growth conditions. acs.org Overexpression of the amb gene cluster in a non-producing strain has been shown to result in significant AMB production. acs.org

While P. aeruginosa is the most well-documented producer of AMB, other related oxyvinylglycine compounds are produced by different microorganisms, highlighting a conserved strategy for microbial competition.

Table 1: Related Oxyvinylglycine Compounds and Their Producing Microorganisms

| Compound Name | Producing Microorganism(s) |

|---|---|

| Aminoethoxyvinylglycine (AVG) | Streptomyces spp. |

| Rhizobitoxine | Bradyrhizobium japonicum, Pseudomonas andropogonis |

| 4-formylaminooxyvinylglycine | Pseudomonas fluorescens |

| Dimethyliminooxyvinylglycine | Streptomyces spp. |

| Guanidinooxyvinylglycine | Streptomyces spp. |

Table 2: Observed Inhibitory Effects of this compound (AMB)

| Target Organism/Process | Observed Effect | Reference |

|---|---|---|

| Bacillus spp. | Reversible growth inhibition | acs.org |

| Escherichia coli | Reversible growth inhibition | acs.org |

| Erwinia amylovora | Strong growth inhibition | nih.gov |

| Acanthamoeba castellanii | Growth inhibition and encystment | frontiersin.org |

| Seed germination (Poa annua) | Weak interference | nih.gov |

| Walker carcinosarcoma cells | Inhibition of growth and metabolism | acs.org |

Theoretical and Computational Studies

Molecular Docking and Enzyme-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-Amino-4-methoxy-3-butenoic acid, which is known to inhibit several enzymes, docking studies are instrumental in visualizing and quantifying its interaction with protein targets at the atomic level.

L-2-amino-4-methoxy-trans-3-butenoic acid has been identified as an irreversible inhibitor of aspartate aminotransferase. ebi.ac.uk The mechanism of inhibition involves the compound acting as a substrate for the enzyme, which then converts it into a highly reactive intermediate. This intermediate subsequently forms a covalent bond with a residue in the active site, leading to the inactivation of the enzyme. ebi.ac.uk Molecular docking simulations could model the initial non-covalent binding of the parent compound in the enzyme's active site, identifying the key amino acid residues involved in its recognition and positioning. Furthermore, modeling the reactive intermediate within the active site could reveal the specific residue that undergoes nucleophilic attack, thus providing a detailed picture of the covalent modification.

The compound is also known to inhibit serine hydroxymethyltransferase and methionine adenosyltransferase. ebi.ac.uknih.gov While the precise binding modes have not been fully elucidated by experimental structural methods, molecular docking can offer valuable hypotheses. By docking this compound into the active sites of these enzymes, researchers can predict binding energies, identify crucial hydrogen bonds, and pinpoint hydrophobic and electrostatic interactions that contribute to the stability of the enzyme-inhibitor complex.

A hypothetical molecular docking study of this compound with one of its target enzymes could yield data such as that presented in the interactive table below. This table illustrates the types of interactions and their corresponding distances that are typically identified in such studies.

| Interacting Residue | Atom in Ligand | Interaction Type | Distance (Å) |

| Asp222 | Amino group (-NH3+) | Hydrogen Bond | 2.8 |

| Tyr70 | Carbonyl oxygen | Hydrogen Bond | 3.1 |

| Phe142 | Methoxy (B1213986) group | Hydrophobic | 3.5 |

| Lys258 | Carboxylate group | Salt Bridge | 2.5 |

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules. For this compound, these calculations can help to understand its intrinsic chemical properties that govern its biological activity.

The reactivity of the molecule is a key aspect of its function as an enzyme inhibitor. Quantum chemical calculations can be employed to determine the distribution of electron density within the molecule, highlighting electrophilic and nucleophilic sites. For instance, the vinyl ether moiety is a critical feature, and calculations can quantify the partial charges on the carbon atoms of the double bond, predicting their susceptibility to enzymatic transformation into a reactive species.

Furthermore, the stability of different conformations of this compound can be assessed. The molecule possesses rotational freedom around its single bonds, and quantum chemical calculations can determine the relative energies of different conformers. This information is crucial for understanding which conformation is likely to be biologically active when interacting with an enzyme.

Key parameters that can be derived from quantum chemical calculations are summarized in the table below. These parameters are essential for predicting the chemical behavior of the compound.

| Calculated Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions. |

Molecular Dynamics Simulations of Compound-Target Systems

Molecular dynamics (MD) simulations offer a dynamic view of the interaction between a ligand and its target protein over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the conformational changes that occur in both the ligand and the enzyme upon binding, as well as the stability of the complex.

For this compound, an MD simulation would typically start with the docked pose of the compound in the active site of its target enzyme. The system would then be solvated in a water box, and the trajectories of all atoms would be calculated over a period of nanoseconds or even microseconds.

These simulations can provide critical information on the stability of the initial binding pose. If the compound remains stably bound in the active site throughout the simulation, it lends confidence to the docking prediction. Conversely, if the compound diffuses out of the active site, the initial docking pose may be incorrect. MD simulations can also identify alternative binding modes and pathways for the ligand entering or leaving the active site.

Future Research Directions and Applications in Academic Discovery

Exploration of Undiscovered Biosynthetic Pathways for Related Oxyvinylglycines

The biosynthesis of L-2-amino-4-methoxy-trans-3-butenoic acid in Pseudomonas aeruginosa is a complex process involving a dedicated five-gene cluster (ambA-E). frontiersin.orgnih.gov This pathway utilizes a non-ribosomal peptide synthetase (NRPS) system, which assembles a tripeptide precursor, L-Ala-L-Glu-L-Ala, on a thiotemplate. nih.gov The central L-glutamate residue is then enzymatically converted into the AMB moiety by the action of iron(II)/α-ketoglutarate-dependent oxygenases (AmbC and AmbD) and other tailoring domains. nih.govebi.ac.uk

While this pathway is established for AMB in P. aeruginosa, the broader family of oxyvinylglycines includes other natural products like aminoethoxyvinylglycine (AVG) from Streptomyces species. frontiersin.org A significant future research direction is to investigate whether the biosynthetic logic for these related compounds follows the same NRPS-dependent, tripeptide-precursor model. It is conceivable that other, yet undiscovered, biosynthetic pathways exist. These could involve different precursor amino acids, alternative enzyme classes for the key oxidation and elimination steps, or entirely different assembly-line machinery that does not rely on flanking protective amino acids like alanine (B10760859). Exploring the genomes of various producing organisms could uncover novel enzyme cassettes and provide deeper insights into the evolutionary diversification of these potent antimetabolites.

| Gene | Predicted Function | Role in Biosynthesis |

| ambA | Putative LysE-type transporter | Secretion of AMB |

| ambB | Non-ribosomal peptide synthetase (NRPS) | Activates and loads the first L-Alanine |

| ambC | Iron(II)/α-ketoglutarate-dependent oxygenase | Involved in converting the L-Glutamate residue |

| ambD | Iron(II)/α-ketoglutarate-dependent oxygenase | Involved in converting the L-Glutamate residue |

| ambE | Non-ribosomal peptide synthetase (NRPS) | Loads L-Glutamate and the second L-Alanine; peptide assembly |

This table summarizes the genes within the known biosynthetic cluster for L-2-amino-4-methoxy-trans-3-butenoic acid and their roles as identified through bioinformatics and in vitro assays. frontiersin.orgnih.gov

Development of Advanced Synthetic Methodologies for Complex Analogues

The total synthesis of L-2-amino-4-methoxy-trans-but-3-enoic acid and its analogues has been a subject of interest in organic chemistry. acs.orgacs.org Future work in this area should focus on developing more advanced and efficient synthetic methodologies to generate a diverse library of complex analogues. unito.it Modern synthetic strategies, such as computational modeling and high-throughput screening, can accelerate the design and discovery of novel derivatives with tailored properties. numberanalytics.com

Emerging synthesis methods, including mechanochemical and electrochemical approaches, could offer greener and more efficient routes to these complex molecules. numberanalytics.com A key challenge and area for development is the precise control of stereochemistry during synthesis. adelaide.edu.au The development of novel catalytic systems for asymmetric synthesis would be highly valuable for producing enantiomerically pure analogues. These advanced methods will not only provide access to new chemical entities for biological testing but also push the boundaries of synthetic organic chemistry. unito.it

Identification of Novel Molecular Targets Beyond Known Enzyme Classes

Oxyvinylglycines are well-documented inhibitors of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, such as transaminases. nih.gov However, the full spectrum of their molecular targets is likely broader. For instance, the cis-isomer of AMB has been shown to be a potent inhibitor of methionine adenosyltransferase, an enzyme crucial for the synthesis of S-adenosylmethionine. nih.gov This finding suggests that AMB and its analogues may interact with enzymes outside the canonical PLP-dependent class.

Future research should employ modern chemical biology and proteomic approaches to identify these novel molecular targets. Techniques such as activity-based protein profiling (ABPP) could be used to survey the cellular proteome for new binding partners. Identifying these off-target interactions is critical for a complete understanding of AMB's mechanism of action as a toxin and antimetabolite. nih.gov Uncovering new targets could reveal previously unknown vulnerabilities in prokaryotic and eukaryotic cells and open new avenues for therapeutic intervention.

Applications in Chemical Probe Development for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. The specific and potent inhibitory nature of AMB makes it an excellent candidate for development into a chemical probe. By modifying the core structure of AMB—for example, by incorporating a reporter tag or a "clickable" handle for bioorthogonal chemistry—researchers can create powerful tools to investigate cellular processes.

Tagged AMB analogues could be used in pull-down experiments to isolate and identify their direct binding partners from complex cell lysates, confirming known targets and discovering new ones as discussed in the previous section. Such probes would be invaluable for studying the role of specific enzymes in various metabolic pathways and for understanding the intricate mechanisms of AMB-induced toxicity and growth inhibition in organisms like Acanthamoeba castellanii. ebi.ac.uk This approach provides a direct method to visualize and track the molecular interactions of the compound within a living system.

Strategies for Modulating its Biosynthesis in Producing Organisms

Understanding the genetic basis of AMB production in P. aeruginosa opens the door to strategies for modulating its biosynthesis. frontiersin.orgnih.gov Research has already demonstrated that the targeted mutation of a key biosynthetic gene, ambB, completely abolishes AMB production. frontiersin.org Conversely, overexpression of the entire amb gene cluster in a strain that does not naturally produce the compound leads to its overproduction. ebi.ac.uk

Future work should focus on developing more refined strategies for controlling AMB biosynthesis. This could involve:

Promoter Engineering: Modifying the regulatory regions of the amb gene cluster to fine-tune the level of expression, allowing for controlled production rather than simple on/off states.

Metabolic Engineering: Optimizing the supply of precursor molecules (L-glutamate and L-alanine) in the producing organism to enhance yields. nih.gov

Regulator Identification: Searching for and characterizing the specific transcription factors or signaling pathways that naturally regulate the expression of the amb cluster in response to environmental cues.

These strategies are not only academically interesting but could also have practical implications for controlling the virulence of pathogenic P. aeruginosa strains or for harnessing the biosynthetic machinery to produce novel analogues. arvojournals.org

Q & A

Basic: What are the established synthetic routes for 2-Amino-4-methoxy-3-butenoic acid (AMB) in laboratory settings?

Answer:

AMB is biosynthesized via nonribosomal peptide synthetase (NRPS) pathways. To synthesize AMB in vitro, researchers typically clone and express the AmbB NRPS module (responsible for AMB production) in a heterologous host like E. coli. Purification involves affinity chromatography (e.g., His-tag systems) followed by HPLC to isolate the product. Isotopic labeling (e.g., ¹³C or ¹⁵N) can be incorporated during expression for structural studies. Confirmation of synthesis requires mass spectrometry (ESI-MS) and NMR spectroscopy .

Advanced: How can structural biology techniques resolve conformational dynamics of NRPS condensation domains during AMB biosynthesis?

Answer:

X-ray crystallography is critical for capturing static snapshots of the AmbB condensation (C) domain in different states (apo, holo, and substrate-bound). For example, the PDB7X0F structure reveals the positioning of the catalytic histidine residue near the substrate-binding pocket. Cryo-electron microscopy (cryo-EM) can track real-time domain movements during catalysis. Mutagenesis studies (e.g., H297A substitution in the catalytic site) validate mechanistic roles by disrupting activity, as shown in kinetic assays using radiolabeled amino acid substrates .

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing AMB’s purity and structural integrity?

Answer:

- NMR Spectroscopy : Use ¹H NMR (200 MHz, DMSO-d₆) to identify methoxy (δ 3.3–3.5 ppm) and α,β-unsaturated carboxylic acid protons (δ 5.8–6.3 ppm). ¹³C NMR confirms the butenoic acid backbone and methoxy group.

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M+H]⁺ (calculated m/z for C₅H₉NO₃: 131.06).

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm ensure purity (>95%) .

Advanced: How do substrate-binding studies in NRPS condensation domains inform AMB’s stereochemical specificity?

Answer:

Isothermal titration calorimetry (ITC) quantifies binding affinities (Kd) between the NRPS condensation domain and amino acid substrates. For example, ITC data showing high affinity for L-amino acids (vs. D-isomers) explains AMB’s stereoselectivity. Molecular dynamics (MD) simulations model hydrogen-bonding interactions between the substrate’s amino group and conserved residues (e.g., Ser/Thr motifs). Site-directed mutagenesis of these residues (e.g., S128A) reduces catalytic efficiency, confirming their role in enantiomeric control .

Data Contradiction: How to resolve discrepancies between crystallographic data and enzymatic activity assays in AMB-producing NRPS systems?

Answer:

Discrepancies may arise from static crystal structures vs. dynamic enzyme behavior. To reconcile:

- Perform time-resolved crystallography under varying substrate concentrations to capture intermediate states.

- Use stopped-flow kinetics to measure transient reaction steps (e.g., acylation rates).

- Mutagenesis-guided assays : If a residue appears inactive in crystallography but is critical in assays (e.g., catalytic His), consider conformational flexibility or pH-dependent activity. Cross-validate with small-angle X-ray scattering (SAXS) to study solution-state domain arrangements .

Basic: What are the key challenges in isolating AMB from biological systems, and how are they addressed?

Answer:

AMB’s polar functional groups (amino, carboxyl) complicate isolation due to strong interactions with cellular metabolites. Strategies include:

- Ion-exchange chromatography to separate AMB from neutral contaminants.

- Derivatization : Acetylation of the amino group reduces polarity, improving HPLC retention.

- LC-MS/MS : Selective reaction monitoring (SRM) targets AMB-specific fragmentation patterns (e.g., m/z 131 → 85) for quantification in complex matrices .

Advanced: What computational tools are used to predict AMB’s interactions with biological targets?

Answer:

- Molecular Docking : Software like AutoDock Vina models AMB’s binding to enzymes (e.g., peptidases). The α,β-unsaturated moiety is a key pharmacophore.

- QM/MM Simulations : Hybrid quantum mechanics/molecular mechanics assess reaction mechanisms (e.g., nucleophilic attack during catalysis).

- Pharmacophore Mapping : Tools like Schrödinger’s Phase identify electrostatic and hydrophobic features critical for bioactivity. Validate predictions with surface plasmon resonance (SPR) binding assays .

Basic: How is AMB’s stability assessed under varying experimental conditions?

Answer:

- pH Stability : Incubate AMB in buffers (pH 2–10) and monitor degradation via HPLC. AMB is stable at pH 4–7 but hydrolyzes at extremes.

- Thermal Stability : Differential scanning calorimetry (DSC) measures decomposition temperatures (Td).

- Light Sensitivity : UV-Vis spectroscopy tracks absorbance changes (λmax ~260 nm) under light exposure .

Advanced: What strategies optimize AMB’s yield in heterologous expression systems?

Answer:

- Codon Optimization : Refactor the AmbB gene for E. coli codon usage to enhance translation.

- Induction Conditions : Test IPTG concentrations (0.1–1.0 mM) and temperatures (16–30°C) to balance protein solubility and yield.

- Co-expression Partners : Express chaperones (GroEL/ES) to assist NRPS folding.

- Fed-Batch Fermentation : Maintain dissolved oxygen >30% and glucose feed rates to prolong growth phases .

Data Contradiction: How to address conflicting reports on AMB’s role in enzyme inhibition?

Answer:

Conflicting inhibition data may stem from assay conditions (e.g., substrate concentration, pH). Standardize protocols:

- IC50 Replication : Test AMB across multiple labs using identical enzyme sources (e.g., recombinant peptidases).

- Allosteric vs. Competitive : Use Lineweaver-Burk plots to distinguish inhibition modes.

- Structural Analogs : Compare AMB with non-reactive analogs (e.g., 2-amino-4-methoxybutanoic acid) to confirm the α,β-unsaturated group’s role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.